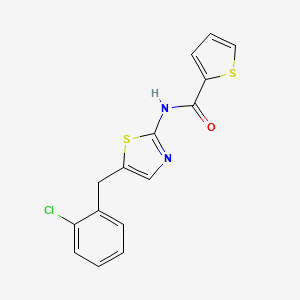

N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c16-12-5-2-1-4-10(12)8-11-9-17-15(21-11)18-14(19)13-6-3-7-20-13/h1-7,9H,8H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWRETAQONZWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

“N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the thiazole family. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds. .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a range of biological effects. For instance, some thiazole compounds have been found to inhibit the growth of cells by interfering with cell division.

Biological Activity

N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C15H11ClN2OS2

- Molecular Weight : 334.84 g/mol

- CAS Number : 450362-10-4

This compound belongs to the thiazole family, which is known for its diverse biological effects. The compound interacts with various molecular targets, influencing biochemical pathways associated with:

- Antimicrobial Activity : Thiazole derivatives are recognized for their ability to inhibit bacterial growth and biofilm formation.

- Antitumor Activity : Some studies indicate that thiazole compounds can induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of several pathogens. Table 1 summarizes the antimicrobial activity of related thiazole compounds:

| Compound | Target Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.22 | 18 |

| 2 | Escherichia coli | 0.25 | 20 |

| 3 | Candida albicans | 0.30 | 15 |

Antitumor Activity

Research indicates that this compound has cytotoxic effects on various cancer cell lines. The following table presents findings from a study evaluating its anticancer potential:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 (skin cancer) | 1.98 ± 1.22 | Induction of apoptosis |

| Jurkat (leukemia) | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |

| U251 (glioblastoma) | <10 | Disruption of cellular proliferation |

Study on Antitumor Effects

A study published in MDPI highlighted the structure–activity relationship (SAR) of thiazole derivatives, including this compound. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cells, suggesting that modifications to the thiazole ring can significantly impact biological activity .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiazole derivatives, where this compound was tested against various bacterial strains. Results indicated effective inhibition with low MIC values, demonstrating its potential as a therapeutic agent against resistant pathogens .

Comparison with Similar Compounds

Structural Analogs with Varied Benzyl Substituents

Compounds sharing the N-(5-R-benzyl-thiazol-2-yl)thiophene-2-carboxamide scaffold but differing in benzyl substituents were synthesized and evaluated for anticancer activity ():

Notes:

- Electron-Withdrawing Effects: The 2,4-dichloro substitution (5f) increases electron withdrawal, enhancing interactions with hydrophobic pockets in cellular targets compared to the mono-chloro target compound .

- Halogen Impact: Fluorine (5b) introduces smaller steric hindrance but weaker electron withdrawal than chlorine, leading to reduced potency .

- Bromothiophene Modification: Compound 6d replaces thiophene with bromothiophene, improving stability and activity due to heavier halogen effects .

Analogs with Modified Amide Groups

Compounds with alternative amide substituents highlight the importance of the thiophene-carboxamide moiety ():

Notes:

- Amide Flexibility: The rigid thiophene-carboxamide in the target compound likely improves target binding specificity compared to flexible alkylamide chains (e.g., 8a) .

- BBB Penetration: Piperidine-containing analogs (e.g., 54) demonstrate blood-brain barrier permeability, a trait absent in the target compound due to its chlorobenzyl group .

Analogs with Nitro or Trifluoromethyl Modifications

Nitrothiophene and trifluoromethyl derivatives () exhibit distinct electronic properties:

Notes:

Physicochemical Data

| Compound | Melting Point (°C) | Solubility (LogP) |

|---|---|---|

| Target Compound | Not reported | Estimated ~3.5 (highly lipophilic) |

| 5b | Not reported | Lower LogP (fluorine effect) |

| 8a | 0.53 (DCM) | Higher LogP (cyclohexane) |

Notes:

- The 2-chlorobenzyl group in the target compound likely increases LogP compared to fluorinated analogs, favoring membrane interaction but reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.